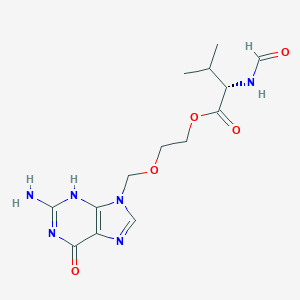![molecular formula C13H20N2 B119247 N-[1-(アミノメチル)シクロヘキシル]-N-フェニルアミン CAS No. 143538-87-8](/img/structure/B119247.png)
N-[1-(アミノメチル)シクロヘキシル]-N-フェニルアミン
概要
説明
N-[1-(aminomethyl)cyclohexyl]-N-phenylamine: is an organic compound with the molecular formula C13H20N2 It is a derivative of aniline, where the aniline nitrogen is bonded to a cyclohexyl group that contains an aminomethyl substituent
科学的研究の応用
N-[1-(aminomethyl)cyclohexyl]-N-phenylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug precursor.
Industry: Utilized in the production of polymers and other industrial chemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(aminomethyl)cyclohexyl]-N-phenylamine typically involves the reaction of aniline with cyclohexylamine in the presence of a suitable catalyst. One common method is the reductive amination of cyclohexanone with aniline using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of N-[1-(aminomethyl)cyclohexyl]-N-phenylamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like distillation or crystallization.
化学反応の分析
Types of Reactions:
Oxidation: N-[1-(aminomethyl)cyclohexyl]-N-phenylamine can undergo oxidation reactions, typically forming N-oxide derivatives.
Reduction: The compound can be reduced to form various hydrogenated products.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the aniline ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation conditions.
Substitution: Electrophiles like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Hydrogenated amines.
Substitution: Halogenated or nitrated aniline derivatives.
作用機序
The mechanism of action of N-[1-(aminomethyl)cyclohexyl]-N-phenylamine depends on its specific application. In biochemical contexts, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The aminomethyl group can interact with various molecular targets, influencing biological pathways and cellular processes.
類似化合物との比較
N-Cyclohexylaniline: Similar structure but lacks the aminomethyl group.
N-Methylcyclohexylamine: Contains a methyl group instead of an aniline moiety.
Cyclohexylamine: Lacks the aniline ring.
Uniqueness: N-[1-(aminomethyl)cyclohexyl]-N-phenylamine is unique due to the presence of both an aniline ring and a cyclohexyl group with an aminomethyl substituent. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.
特性
IUPAC Name |
N-[1-(aminomethyl)cyclohexyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c14-11-13(9-5-2-6-10-13)15-12-7-3-1-4-8-12/h1,3-4,7-8,15H,2,5-6,9-11,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUPSPJARRNNFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585448 | |
| Record name | N-[1-(Aminomethyl)cyclohexyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143538-87-8 | |
| Record name | N-[1-(Aminomethyl)cyclohexyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

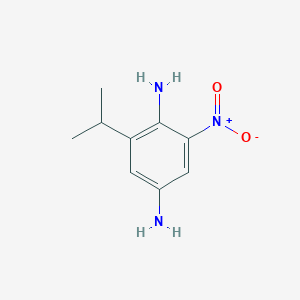
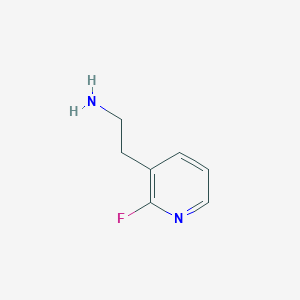
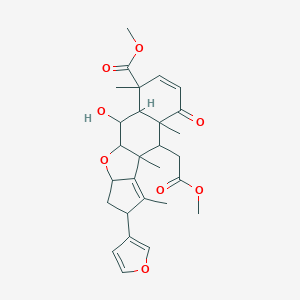
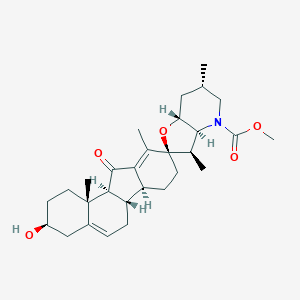
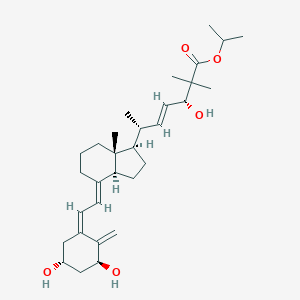
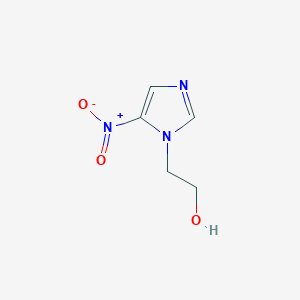
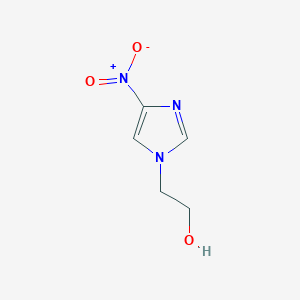
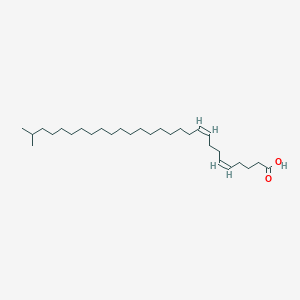
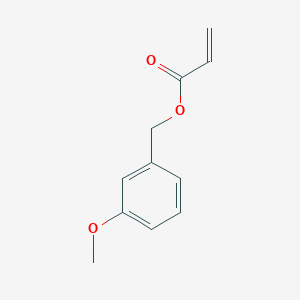
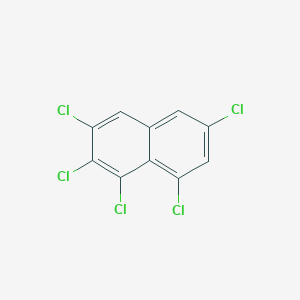
![5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B119202.png)
